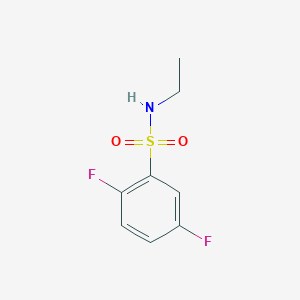

N-ethyl-2,5-difluorobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-ethyl-2,5-difluorobenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H9F2NO2S . It has a molecular weight of 221.22 .

Molecular Structure Analysis

The molecular structure of “N-ethyl-2,5-difluorobenzene-1-sulfonamide” can be represented by the SMILES notation: O=S(C1=CC(F)=CC=C1F)(NCC)=O .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties:

N-ethyl-2,5-difluorobenzene-1-sulfonamide, also known as Diflusinal, is synthesized through a series of chemical reactions involving ethylamine and 2,5-difluorobenzene-1-sulfonyl chloride. It exhibits notable chemical properties, such as being a solid compound at room temperature, with a molecular weight of approximately 225.15 g/mol. Diflusinal's structure includes an ethyl group attached to a difluorobenzene ring, along with a sulfonamide functional group. Its chemical structure makes it suitable for various research applications due to its unique properties and reactivity (PubChem, 2022).

Biological and Pharmacological Activity:

Research on N-ethyl-2,5-difluorobenzene-1-sulfonamide reveals its potential biological and pharmacological activities. Studies indicate its efficacy in inhibiting cyclooxygenase enzymes, suggesting its anti-inflammatory properties. Furthermore, investigations into its interaction with biological systems highlight its potential in modulating pain perception and inflammation pathways. These findings underscore the compound's relevance in pharmaceutical research and drug development (De Keukeleire et al., 1976).

Applications in Material Science:

Beyond its pharmacological implications, N-ethyl-2,5-difluorobenzene-1-sulfonamide finds applications in material science research. Its unique chemical structure and reactivity make it suitable for synthesizing functional materials with desired properties. Researchers explore its use in polymer synthesis, where it serves as a building block for creating polymers with specific chemical and physical characteristics. Additionally, its incorporation into various materials enhances their performance in specific applications, such as coatings and adhesives (Liu et al., 2013).

Environmental and Analytical Chemistry Studies:

In environmental and analytical chemistry, N-ethyl-2,5-difluorobenzene-1-sulfonamide is employed as a research tool for detecting and analyzing chemical pollutants and contaminants. Studies focus on its use as a derivatization agent for improving the detection sensitivity of target compounds in complex matrices. Its chemical reactivity enables the derivatization of analytes, facilitating their identification and quantification using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) (Lin et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-ethyl-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJIUHQPKRCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2,5-difluorobenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-propan-2-ylurea](/img/structure/B2848126.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2848132.png)

![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide](/img/structure/B2848133.png)

![N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2848134.png)

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2848138.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2848139.png)

![2-[[1-(4-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2848143.png)